molecular formula C19H26N2O2 B12895750 N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide CAS No. 88350-37-2

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide

Cat. No.: B12895750
CAS No.: 88350-37-2
M. Wt: 314.4 g/mol
InChI Key: MMIIMTIGTWJQBF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a quinoline moiety attached to an acetamide group, which is further substituted with dibutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinoline-8-ol with dibutylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of dibutyl groups enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other similar compounds .

Properties

CAS No.

88350-37-2

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N,N-dibutyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C19H26N2O2/c1-3-5-13-21(14-6-4-2)18(22)15-23-17-11-7-9-16-10-8-12-20-19(16)17/h7-12H,3-6,13-15H2,1-2H3

InChI Key

MMIIMTIGTWJQBF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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